Chlorpyrifos-methyl-d6 is a deuterated analog of chlorpyrifos methyl, an organophosphorus insecticide widely used in agriculture for pest control. The incorporation of deuterium atoms into the chlorpyrifos methyl molecule enhances its utility in scientific research, particularly in analytical chemistry and pharmacokinetics. This compound serves as a stable isotope-labeled standard, allowing for precise quantification and tracking in various studies.
Chlorpyrifos-methyl-d6 is synthesized from chlorpyrifos methyl through methods that replace hydrogen atoms with deuterium. It falls under the classification of organophosphorus compounds, which are characterized by their phosphorus-containing structure and are commonly used as pesticides. The chemical formula for chlorpyrifos-methyl-d6 is C₁₂H₁₄Cl₃NO₃PS, with a specific focus on its isotopic labeling for research applications.
The synthesis of chlorpyrifos-methyl-d6 involves several chemical reactions aimed at selectively incorporating deuterium into the chlorpyrifos methyl framework. Key steps include:
Chlorpyrifos-methyl-d6 retains the core structure of chlorpyrifos methyl but features deuterium atoms in place of some hydrogen atoms. The molecular structure can be represented as follows:
The molecular weight of chlorpyrifos-methyl-d6 is approximately 325.7 g/mol, reflecting the presence of deuterium compared to its non-deuterated counterpart.
Chlorpyrifos-methyl-d6 undergoes several notable chemical reactions:
Chlorpyrifos-methyl-d6 functions similarly to its non-deuterated form by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of neurons, which can cause neurotoxic effects. The detailed mechanism includes:
Relevant data include boiling point (approximately 310 °C) and melting point (not well-defined due to its liquid state) which influence its application in various environments.
Chlorpyrifos-methyl-d6 has several scientific uses:
Chlorpyrifos-methyl-d6 (CAS: 2083629-84-7) is a deuterium-labeled isotopologue of the organophosphate insecticide chlorpyrifos-methyl (C7H7Cl3NO3PS). Its molecular formula is C7HD6Cl3NO3PS, with a molecular weight of 328.57 g/mol, compared to 322.54 g/mol for the non-deuterated parent compound [2] [6] [10]. The deuterium atoms are exclusively incorporated at both methoxy (-OCH3) groups, resulting in six deuterium atoms replacing hydrogen at the methyl termini (-OCD3). This substitution pattern is confirmed by its SMILES notation: S=P(OC([2H])([2H])[2H])(OC1=NC(Cl)=C(Cl)C=C1Cl)OC([2H])([2H])[2H] [4] [10]. The core structure—a 3,5,6-trichloro-2-pyridinol ring linked to a phosphorothioate group—remains identical to the non-deuterated analog, preserving its fundamental reactivity while enabling isotopic tracing [6] [10].
Table 1: Structural Descriptors of Chlorpyrifos-methyl-d6
| Property | Value |
|---|---|
| Molecular Formula | C7HD6Cl3NO3PS |
| CAS Number | 2083629-84-7 |
| IUPAC Name | Sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-bis(trideuteriomethoxy)-λ⁵-phosphane |
| SMILES | S=P(OC([2H])([2H])[2H])(OC1=NC(Cl)=C(Cl)C=C1Cl)OC([2H])([2H])[2H] |
| InChI Key | InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |
| Molecular Weight (g/mol) | 328.57 |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5